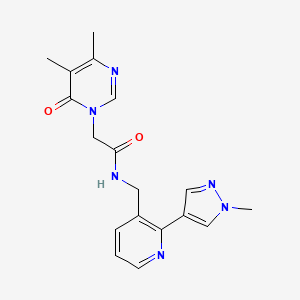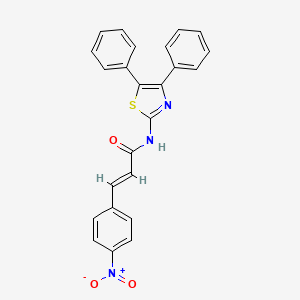
(E)-N-(4,5-diphenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(4,5-diphenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide, commonly known as DPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTA is a fluorescent molecule that has been extensively studied for its unique properties, including its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.
Scientific Research Applications
Optically Active Polyacrylamides
Research by Lu et al. (2010) explored optically active polyacrylamides, including N-(o-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl)acrylamide. They focused on the influence of stereoregularity on chiroptical properties and chiral recognition, finding that polymers rich in isotacticity exhibited favorable enantioselective discrimination abilities (Lu, Lou, Hu, Jiang, & Shen, 2010).
Synthesis, Characterization, and Antiproliferative Activity
Tanış et al. (2019) investigated N-(4-nitrophenyl)acrylamide, focusing on its synthesis, characterization, and computation of global reactivity descriptors. They found that it has low toxicity on cancer cells, suggesting its potential use for biomedical research (Tanış, Çankaya, & Yalçın, 2019).
Antimicrobial Polyacrylamides
Research by Boopathy et al. (2017) involved synthesizing polycyclic chalcone-containing polyacrylamides and evaluating them as antimicrobial agents. They reported promising activity against various bacteria and fungi (Boopathy, Selvam, Johnsanthoshkumar, & Subramanian, 2017).
Use as Corrosion Inhibitors
Abu-Rayyan et al. (2022) studied acrylamide derivatives as corrosion inhibitors in nitric acid solutions of copper. Their findings indicated that these compounds are effective corrosion inhibitors for copper (Abu-Rayyan, Al Jahdaly, AlSalem, Alhadhrami, Hajri, Bukhari, Waly, & Salem, 2022).
Asymmetric 1,3-Dipolar Cycloadditions
Kissane and Maguire (2010) focused on asymmetric 1,3-dipolar cycloadditions with acrylamides, noting that chiral tertiary acrylamides containing nitrogen heterocycles are particularly effective in controlling the stereoselectivity of these reactions (Kissane & Maguire, 2010).
Synthesis of Novel 4,5-Diphenylthiazole Derivatives
Romeo et al. (1999) synthesized novel N-(4,5-diphenylthiazol-2-yl) derivatives, exploring their potential as acyl-CoA: cholesterol O-acyltransferase inhibitors. They found that some thiazole ureas could inhibit ACAT to a significant degree (Romeo, Salerno, Milla, Siracusa, Cattel, & Russo, 1999).
properties
IUPAC Name |
(E)-N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3S/c28-21(16-13-17-11-14-20(15-12-17)27(29)30)25-24-26-22(18-7-3-1-4-8-18)23(31-24)19-9-5-2-6-10-19/h1-16H,(H,25,26,28)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMROSHWCXSBCR-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4,5-diphenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Benzyl-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2474451.png)
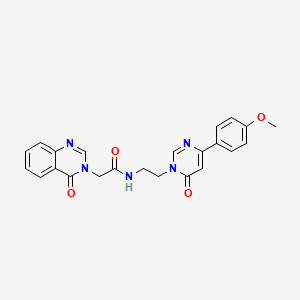
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodobenzoic acid](/img/structure/B2474453.png)
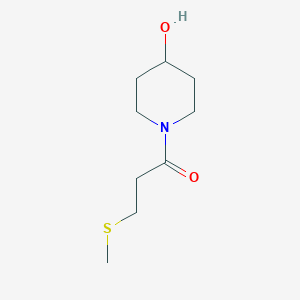
![(E)-2-cyano-N-(3-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2474455.png)
![3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2474456.png)
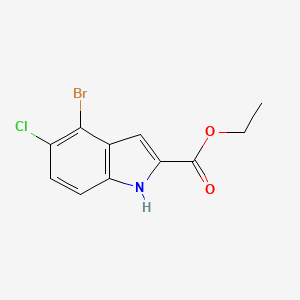
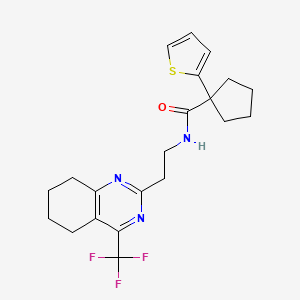
![N-(2,4-difluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2474460.png)
![4-{4-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-4-oxobut-2-enoic acid](/img/structure/B2474462.png)

![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2474468.png)
